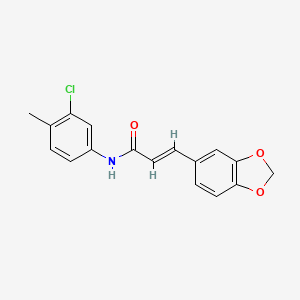
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules with potential biological activities, characterized by the presence of benzodioxole and chloro-methylphenyl groups attached to an enamide backbone. Such compounds are often explored for their diverse chemical reactivities and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
Synthesis of related compounds involves base-catalyzed Claisen-Schmidt condensation reactions, utilizing aldehydes and ketones as starting materials. For instance, chalcone derivatives have been synthesized through the reaction of substituted benzaldehydes with acetophenones in the presence of a base, indicating a potential pathway for synthesizing the compound of interest (Salian et al., 2018).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) calculations are commonly employed to elucidate the molecular structure. Related compounds have shown diverse molecular conformations and supramolecular aggregations, influenced by intramolecular hydrogen bonding and π-π stacking interactions (Glidewell et al., 2018).
Chemical Reactions and Properties
Compounds in this class may undergo various chemical reactions, including cyclization and functionalization, depending on the substituents present and the reaction conditions. Electrophilic cyclization of enamides, for example, has been reported, suggesting potential reactivity pathways for the target compound (Danilyuk et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis:
- The synthesis of related compounds involving complex intramolecular cyclizations and cyclofunctionalizations has been a subject of study. For instance, the synthesis of 4-aryl-N-(thiophen-3-yl)but-3-enamides has been explored using polyphosphoric acid and chlorosulfanylarenes, leading to the formation of various complex structures (Danilyuk, Vas’kevich, Vas’kevich, & Vovk, 2016).
Molecular-Electronic Structures and Aggregation:
- Studies have examined the polarized molecular-electronic structures and supramolecular aggregation in similar compounds. For example, the molecular structures of certain benzodioxolyl propenones have been analyzed, revealing intramolecular N—H⋯O hydrogen bonds and various hydrogen bonding patterns (Low, Cobo, Nogueras, Cuervo, Abonía, & Glidewell, 2004).
Antioxidant Activity:
- Research on derivatives of this compound includes studies on their antioxidant activity. For instance, a series of novel pyrrolidine-carboxylic acid derivatives have been synthesized, with some compounds showing potent antioxidant activities (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Anticancer and Antimicrobial Applications:
- Several studies have been conducted to explore the anticancer and antimicrobial properties of related compounds. For example, the synthesis and evaluation of benzamide derivatives with potential antimicrobial activities (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).
Crystal Structure Analysis:
- Crystal structure analysis of related compounds has been a focus area. The crystal structure of benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine has been determined, with implications for understanding their binding sites (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-2-5-13(9-14(11)18)19-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDDBZFWPGKFMY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

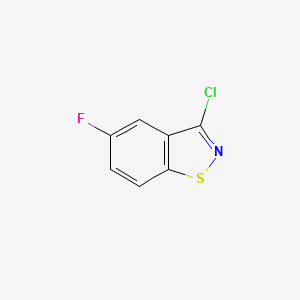


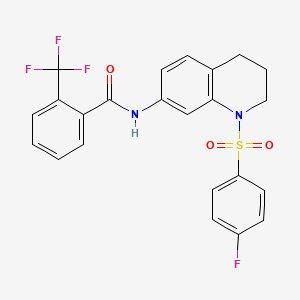
![N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2494334.png)
![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)
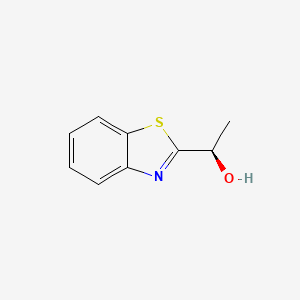
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)
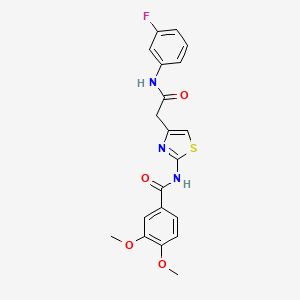
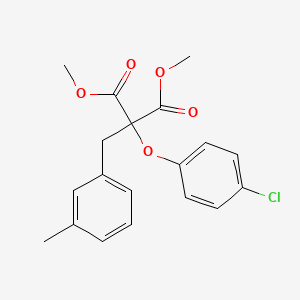
![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)
![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)
![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)